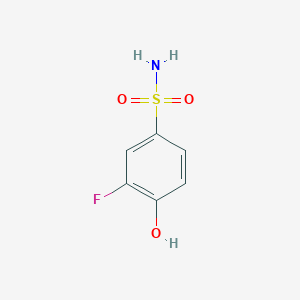

3-fluoro-4-hydroxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRUFMILEHPVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243390-19-3 | |

| Record name | 3-fluoro-4-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-fluoro-4-hydroxybenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-4-hydroxybenzene-1-sulfonamide, a fluorinated aromatic sulfonamide of significant interest in medicinal chemistry. This document delves into the compound's physicochemical properties, outlines a detailed, field-proven synthetic protocol, and explores its anticipated spectral characteristics. Furthermore, this guide discusses the established role of fluorinated benzenesulfonamides as potent enzyme inhibitors, particularly targeting carbonic anhydrases, thereby highlighting the potential therapeutic applications of the title compound. The synthesis and potential biological pathways are visually represented to facilitate a deeper understanding of its chemical and pharmacological attributes.

Introduction: The Significance of Fluorinated Sulfonamides in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.

Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a critical class of pharmacophores with a broad spectrum of biological activities, including antibacterial, and anticancer properties.[1] The convergence of these two key motifs—a fluorine substituent and a sulfonamide moiety—on a benzene scaffold, as seen in this compound, presents a compelling scaffold for the development of novel therapeutic agents. This guide provides an in-depth look at the core scientific principles and practical methodologies associated with this promising compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1243390-19-3 | , |

| Molecular Formula | C₆H₆FNO₃S | |

| Molecular Weight | 191.18 g/mol | |

| IUPAC Name | 3-fluoro-4-hydroxybenzenesulfonamide | |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)F)O | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, methanol, ethanol) (predicted) | General knowledge |

Synthesis Protocol: A Representative Methodology

Causality Behind Experimental Choices:

-

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 2-fluorophenol is acidic and reactive. It must be protected to prevent unwanted side reactions during the chlorosulfonation step. An acetate ester is a suitable protecting group as it is stable under the conditions of the subsequent reaction and can be readily cleaved under basic conditions.

-

Chlorosulfonation: This is a key step to introduce the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid is a powerful and effective reagent for this electrophilic aromatic substitution. The reaction is typically performed at low temperatures to control its exothermicity and improve regioselectivity.

-

Amination: The resulting sulfonyl chloride is a reactive intermediate that is readily converted to the corresponding sulfonamide by treatment with an ammonia source, such as aqueous ammonia.

-

Deprotection: The final step involves the hydrolysis of the acetate protecting group to reveal the free hydroxyl group, yielding the target compound.

Step-by-Step Experimental Protocol

Step 1: Acetylation of 2-Fluorophenol

-

To a stirred solution of 2-fluorophenol (1 eq.) in a suitable solvent such as dichloromethane at 0 °C, add acetic anhydride (1.2 eq.) and a catalytic amount of a base like triethylamine or pyridine.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 2-fluorophenyl acetate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Chlorosulfonation of 2-Fluorophenyl Acetate

-

Cool chlorosulfonic acid (5 eq.) in a flask equipped with a dropping funnel and a gas trap to 0 °C in an ice bath.

-

Add 2-fluorophenyl acetate (1 eq.) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash it with cold water. Dry the product under vacuum.

Step 3: Amination of the Sulfonyl Chloride

-

Add the crude 4-acetoxy-3-fluorobenzene-1-sulfonyl chloride to an excess of concentrated aqueous ammonia at 0 °C with stirring.

-

Stir the mixture at room temperature for 1-2 hours.

-

The sulfonamide product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 4: Hydrolysis of the Acetate Group

-

Suspend the crude 4-acetoxy-3-fluorobenzene-1-sulfonamide in a solution of a base, such as sodium hydroxide (2-3 eq.), in a mixture of water and a co-solvent like methanol or ethanol.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The final product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: Representative synthesis workflow for this compound.

Anticipated Spectral Characteristics

While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on the functional groups present and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the sulfonamide protons. The aromatic region will display a complex splitting pattern due to the fluorine and hydroxyl substituents. The chemical shifts (δ) are predicted in ppm relative to a standard reference like TMS.

-

Aromatic Protons (3H): Expected in the range of δ 6.8-7.8 ppm. The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling).

-

Hydroxyl Proton (1H): A broad singlet, typically in the range of δ 5.0-10.0 ppm, depending on the solvent and concentration. This peak will be exchangeable with D₂O.

-

Sulfonamide Protons (2H): A broad singlet in the range of δ 7.0-8.0 ppm, also exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegative fluorine, oxygen, and sulfur atoms.

-

Aromatic Carbons (6C): Expected in the range of δ 110-160 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups.[2]

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.[3]

-

N-H Stretch (Sulfonamide): Two distinct bands for the symmetric and asymmetric stretches in the region of 3200-3400 cm⁻¹.[3]

-

S=O Stretch (Sulfonamide): Two strong bands for the asymmetric and symmetric stretches, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[4]

-

C-F Stretch: A strong absorption in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.[5]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 191. The fragmentation pattern is expected to be characteristic of aromatic sulfonamides, with common losses of SO₂ (64 Da) and the sulfonamide group.[6][7]

Potential Biological Activity and Applications in Drug Development

Aromatic sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[8] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.

Particularly, certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[8] Therefore, the development of selective CA inhibitors is a significant area of anticancer drug discovery.

Fluorinated benzenesulfonamides have been shown to be potent and selective inhibitors of various CA isoforms.[9][10] The fluorine atom can enhance the binding affinity of the sulfonamide to the zinc ion in the active site of the enzyme and can also influence the selectivity for different CA isoforms.

Given its structure, this compound is a prime candidate for investigation as a carbonic anhydrase inhibitor. The sulfonamide group is the key zinc-binding moiety, while the fluoro and hydroxyl substituents on the phenyl ring can modulate the binding affinity and selectivity.

Logical Pathway for Biological Activity

Caption: Postulated mechanism of action for this compound as a carbonic anhydrase inhibitor.

Conclusion and Future Directions

This compound is a molecule with significant potential in the field of drug discovery, particularly as a scaffold for the development of carbonic anhydrase inhibitors. This guide has provided a comprehensive overview of its properties, a representative synthetic route, and its anticipated spectral characteristics. The logical pathway for its biological activity underscores the rationale for its investigation as a therapeutic agent.

Future research should focus on the following areas:

-

Optimization and validation of the synthetic protocol: Developing a high-yielding and scalable synthesis is crucial for further studies.

-

Full spectral characterization: Obtaining and analyzing the experimental NMR, IR, and MS data will confirm the structure and provide valuable reference data.

-

In vitro biological evaluation: Screening the compound against a panel of human carbonic anhydrase isoforms will determine its inhibitory potency and selectivity.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to elucidate the key structural features required for potent and selective inhibition.

-

In vivo studies: If promising in vitro activity is observed, further evaluation in cellular and animal models of relevant diseases will be warranted.

By systematically addressing these research avenues, the full therapeutic potential of this compound and its derivatives can be realized, contributing to the development of novel and effective treatments for a range of human diseases.

References

-

PubChem. (n.d.). p-Hydroxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

- Bendjeddou, A., Abbaz, T., Khacha, N., Benahmed, M., Gouasmia, A., & Villemin, D. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

-

Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2016). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Drug and Chemical Toxicology, 40(3), 309-319. [Link]

-

Gajdács, M., & Spengler, G. (2020). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 25(21), 5094. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

-

Sciencemadness.org. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]

-

Angeli, A., Nocentini, A., G-M, D., Gratteri, P., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]

-

Wang, R., & Zhu, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 834-839. [Link]

-

Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., ... & Al-Harrasi, A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1221, 128821. [Link]

-

Dudutienė, V., Zubrienė, A., Smirnov, A., Gylytė, J., Timm, D. D., Matulienė, J., & Matulis, D. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Bioorganic & Medicinal Chemistry, 23(15), 4870-4881. [Link]

-

van der Vlugt, J. I., Pidko, E. A., Vogt, D., & van Leeuwen, P. W. N. M. (2009). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (31), 6091-6099. [Link]

-

Angeli, A., Nocentini, A., G-M, D., Gratteri, P., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]

- Gaffer, H. E., & El-Sayed, W. A. (2014). Synthesis of Some Novel Antibacterial Sulfonamide Reactive. Life Science Journal, 11(11), 138-144.

-

Materić, D., Tadić, J., D'Anna, B., & Wisthaler, A. (2015). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of Mass Spectrometry, 50(9), 1073-1082. [Link]

-

Tan, Y. M., & Wong, J. W. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 9(5), 93. [Link]

-

Xie, Y., Yang, W., Tang, F., Chen, X., & Ren, L. (2015). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Molecules, 20(4), 7433-7452. [Link]

-

WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]

- Glickson, J. D., & Rowan, R. (1976). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Journal of Biological Chemistry, 251(12), 3599-3606.

-

OpenStax. (2023). Organic Chemistry. Retrieved from [Link]

-

Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide.. Retrieved from [Link]

- Google Patents. (n.d.). US5493062A - Process for preparing 4-hydroxystyrene.

-

ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum (400 MHz, CDCl 3 ) of N-(2-methoxybenzyl). Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supplementary material A facile synthesis of Sulfonylureas via water assisted preparation of Carbamates. Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-fluoro-4-hydroxybenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-fluoro-4-hydroxybenzene-1-sulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not extensively available in public literature, this document compiles known information, predicted properties based on established computational models, and expert analysis of its likely characteristics and handling requirements.

Introduction and Significance

This compound (CAS RN: 1243390-19-3) belongs to the sulfonamide class of compounds, a cornerstone in the development of therapeutics ranging from antimicrobial agents to diuretics and hypoglycemics.[1] The introduction of a fluorine atom and a hydroxyl group onto the phenylsulfonamide scaffold can significantly modulate its physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability. These modifications are crucial in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.

The strategic placement of a fluorine atom can enhance binding affinity to target proteins and improve metabolic resistance by blocking sites susceptible to oxidative metabolism. The hydroxyl group can participate in hydrogen bonding interactions within a biological target and provides a potential site for further chemical modification. Therefore, this compound represents a valuable scaffold for the synthesis of novel bioactive molecules.[2]

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1243390-19-3 | [3] |

| Molecular Formula | C₆H₆FNO₃S | [3] |

| Molecular Weight | 191.18 g/mol | [3] |

| Predicted Melting Point | 150-160 °C | Analogy to similar sulfonamides |

| Predicted Boiling Point | > 400 °C (decomposes) | Analogy to similar sulfonamides |

| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | General sulfonamide solubility |

| Predicted pKa | Phenolic OH: ~8-9; Sulfonamide NH₂: ~9-10 | Computational prediction and analogy |

Expert Commentary on Predicted Properties: The predicted melting point is based on related hydroxyphenyl and fluorophenyl sulfonamides. Aromatic sulfonamides are typically crystalline solids with relatively high melting points due to strong intermolecular hydrogen bonding. The predicted high boiling point with decomposition is also characteristic of this class of compounds. The solubility profile is as expected for a molecule with both polar (hydroxyl, sulfonamide) and nonpolar (aromatic ring) regions. The predicted pKa values for the phenolic hydroxyl and sulfonamide protons are crucial for understanding the ionization state of the molecule at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Purification

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related sulfonamides. One such approach involves the chlorosulfonation of a protected phenol followed by amination.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Self-Validating System)

Step 1: Chlorosulfonation of 2-Fluoro-1-methoxybenzene

-

Rationale: Chlorosulfonic acid is a strong electrophile that will react with the electron-rich aromatic ring to introduce the sulfonyl chloride group. The methoxy group is a strong activating group, directing the substitution primarily to the para position.

-

Procedure:

-

To a stirred solution of chlorosulfonic acid (3 equivalents) at 0 °C, slowly add 2-fluoro-1-methoxybenzene (1 equivalent).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Validation: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-fluoro-4-methoxybenzene-1-sulfonyl chloride.

-

Step 2: Amination of 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride

-

Rationale: The sulfonyl chloride is a reactive electrophile that will readily react with ammonia to form the sulfonamide.

-

Procedure:

-

Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.

-

Stir the reaction at room temperature for 2-4 hours.

-

Validation: Monitor by TLC for the disappearance of the sulfonyl chloride.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Collect the organic layer, dry, and concentrate to yield crude 3-fluoro-4-methoxybenzene-1-sulfonamide.

-

Step 3: Demethylation to this compound

-

Rationale: Boron tribromide is a strong Lewis acid commonly used for the cleavage of methyl ethers to the corresponding phenols.

-

Procedure:

-

Dissolve the crude methoxy-sulfonamide in dichloromethane.

-

Cool the solution to -78 °C and add a solution of boron tribromide (1.5-2 equivalents) in dichloromethane dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Validation: Monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Spectral Characterization

While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The fluorine atom will cause splitting of the adjacent proton signals (²JHF and ³JHF coupling).

-

Hydroxyl Proton: A broad singlet, exchangeable with D₂O, is expected for the phenolic OH proton, likely in the range of δ 9-11 ppm, depending on the solvent and concentration.

-

Sulfonamide Protons: A broad singlet corresponding to the two NH₂ protons is expected, also exchangeable with D₂O, typically in the range of δ 7-8 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two- and three-bond couplings to fluorine.

-

The carbon bearing the hydroxyl group and the carbon bearing the sulfonamide group will be deshielded and appear at the downfield end of the aromatic region.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the sulfonamide N-H bonds.

-

S=O Stretch: Two strong absorption bands characteristic of the sulfonamide group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).

-

C-F Stretch: A strong band in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands of varying intensity in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 192.01 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 190.00 would be observed.

-

Fragmentation Pattern: The fragmentation of sulfonamides is well-studied. Common fragmentation pathways involve the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazard profile can be inferred from related sulfonamides and fluorinated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising scaffold for the development of new chemical entities in drug discovery. This guide has provided a detailed overview of its known and predicted physicochemical properties, a plausible synthetic route with self-validating steps, and expected spectral characteristics. While a lack of extensive experimental data necessitates reliance on predictive methods and analogies, the information presented here offers a solid foundation for researchers and scientists working with this compound. Further experimental validation of the properties outlined in this guide is highly encouraged.

References

- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2017). Pakistan Journal of Pharmaceutical Sciences, 30(5), 1765-1772.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). Molecules, 30(13), 3033.

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Chinese Journal of Organic Chemistry, 44(1), 1-20.

- Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. (2017). Acta Chimica Slovenica, 64(4), 842-848.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science, 10(23), 5926-5935.

- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

- Synthesis of Some Novel Antibacterial Sulfonamide Reactive Dyes. (2014). Life Science Journal, 11(11), 138-142.

- An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid

- Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions. (2012). Journal of the Chinese Chemical Society, 59(11), 1387-1396.

- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). Journal of Medicinal Chemistry, 62(22), 10012-10022.

- Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. (2024). Journal of Advanced Applied Sciences, 3(2), 40-54.

- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7453.

- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2003). The Journal of Organic Chemistry, 68(25), 9845–9851.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science, 10(23), 5926-5935.

- Synthesis and characterization of some sulfonamide dervatives. (n.d.). International Journal of ChemTech Research, 9(5), 335-343.

- Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. (2001).

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). ChemRxiv.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. (2021). Journal of the American Society for Mass Spectrometry, 32(4), 1032–1039.

- 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3135.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). The University of Manchester.

- Ft-Ir and Computational Study of Sulphaguanidine. (2013). Oriental Journal of Chemistry, 29(1), 221-230.

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved January 23, 2026, from [Link]

- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7453.

- synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2021). International Journal of Novel Research and Development, 6(5), 1-10.

- 3-Fluoro-4-hydroxybenzoic acid, 1. (2025). Journal of Molecular Structure, 1311, 138139.

Sources

Methodological & Application

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-hydroxybenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, technically detailed protocol for the synthesis of 3-fluoro-4-hydroxybenzene-1-sulfonamide, a valuable building block in medicinal chemistry. The presence of the sulfonamide moiety, a key pharmacophore in numerous therapeutic agents, combined with the fluorine and hydroxyl substitutions on the benzene ring, makes this compound a significant precursor for the development of novel drug candidates. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of the synthesis.

Introduction

The sulfonamide functional group is a cornerstone in drug design, exhibiting a wide range of biological activities, including antimicrobial, diuretic, and anticancer properties. The strategic incorporation of fluorine into drug molecules can enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated sulfonamides are of great interest in modern drug discovery. This compound serves as a versatile intermediate, allowing for further functionalization to create a diverse library of compounds for biological screening.

This protocol outlines a two-step synthesis commencing with the commercially available 2-fluorophenol. The synthesis involves an initial chlorosulfonation reaction to introduce the sulfonyl chloride group, followed by amination to yield the desired sulfonamide.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step is an electrophilic aromatic substitution, specifically the chlorosulfonation of 2-fluorophenol. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and fluoro substituents on the aromatic ring. The strongly activating and ortho-, para-directing hydroxyl group primarily directs the incoming electrophile to the position para to it, yielding the desired 3-fluoro-4-hydroxybenzenesulfonyl chloride intermediate. The subsequent step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by ammonia to form the final sulfonamide product.

Caption: Figure 1: Synthetic Workflow

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Purity |

| 2-Fluorophenol | C₆H₅FO | 112.10 | 367-12-4 | e.g., Sigma-Aldrich | ≥99% |

| Chlorosulfonic acid | ClSO₃H | 116.52 | 7790-94-5 | e.g., Sigma-Aldrich | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | e.g., Fisher Scientific | Anhydrous, ≥99.8% |

| Aqueous Ammonia | NH₄OH | 35.05 | 1336-21-6 | e.g., Sigma-Aldrich | 28-30% solution |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | e.g., Fisher Scientific | ACS grade |

| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | e.g., Sigma-Aldrich | Saturated solution |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | e.g., Fisher Scientific | Granular |

| Hydrochloric acid | HCl | 36.46 | 7647-01-0 | e.g., Sigma-Aldrich | Concentrated (37%) |

| Deionized water | H₂O | 18.02 | 7732-18-5 | N/A | High purity |

| Crushed ice | H₂O | 18.02 | N/A | N/A | N/A |

Experimental Protocol

Part 1: Synthesis of 3-Fluoro-4-hydroxybenzenesulfonyl chloride

Causality Behind Experimental Choices: This procedure is adapted from established methods for the chlorosulfonation of phenolic compounds. The use of a chlorinated solvent like dichloromethane is common as it is inert to the highly reactive chlorosulfonic acid. The reaction is conducted at low temperature to control the exothermicity and improve the selectivity of the reaction. A slow, dropwise addition of chlorosulfonic acid is crucial to prevent a runaway reaction and the formation of side products. The workup procedure involving quenching on ice is a standard method to safely decompose any excess chlorosulfonic acid and precipitate the sulfonyl chloride product, which is typically a solid and insoluble in acidic water.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet adapter with a drying tube (filled with calcium chloride).

-

Reagent Preparation: Dissolve 2-fluorophenol (5.6 g, 50 mmol) in anhydrous dichloromethane (100 mL) in the reaction flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (8.74 g, 5.2 mL, 75 mmol) dropwise to the stirred solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring. This step should be performed in a fume hood as it will generate HCl gas.

-

Product Isolation: The crude 3-fluoro-4-hydroxybenzenesulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the isolated solid under vacuum to a constant weight. The crude product can be used in the next step without further purification.

Part 2: Synthesis of this compound

Causality Behind Experimental Choices: The amination of sulfonyl chlorides is a standard method for the synthesis of sulfonamides.[1] The use of an excess of aqueous ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct. The reaction is typically exothermic and is therefore controlled by cooling. The acidification of the reaction mixture after the reaction is complete is to precipitate the sulfonamide product, which is generally less soluble in acidic conditions. The subsequent purification by recrystallization is a standard technique to obtain a high-purity solid product.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, place the crude 3-fluoro-4-hydroxybenzenesulfonyl chloride (10.5 g, 50 mmol, assuming 100% yield from the previous step) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Addition of Ammonia: Cool the flask in an ice-water bath and slowly add an excess of cold aqueous ammonia (28-30%, 100 mL) to the sulfonyl chloride with vigorous stirring. A thick white precipitate will form.

-

Reaction: After the initial exothermic reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Product Precipitation: Cool the reaction mixture in an ice-water bath and slowly acidify it by adding concentrated hydrochloric acid dropwise until the pH is approximately 2.

-

Product Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the sulfonamide (N-H and S=O stretches), hydroxyl (O-H stretch), and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Safety Precautions

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water.[2][3] It can cause severe burns to the skin and eyes and is harmful if inhaled. Handle with extreme care using acid-resistant gloves, a lab coat, and a face shield.[2]

-

2-Fluorophenol is toxic and an irritant. Avoid contact with skin and eyes.

-

Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with appropriate PPE.

-

Aqueous ammonia is a strong irritant to the eyes, skin, and respiratory system.

-

The quenching of the chlorosulfonation reaction mixture with ice generates hydrogen chloride gas , which is toxic and corrosive. This step must be performed in an efficient fume hood.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield of sulfonyl chloride | Incomplete reaction | Increase reaction time or temperature slightly. |

| Decomposition of product during workup | Ensure the quenching is done at a low temperature and quickly. | |

| Low yield of sulfonamide | Incomplete amination | Increase the reaction time or use a slight excess of ammonia. |

| Loss of product during recrystallization | Use a minimal amount of hot solvent for recrystallization and cool slowly. | |

| Impure product | Presence of starting materials or side products | Optimize the purification step (e.g., try a different recrystallization solvent). |

References

- CN1301949C - Preparation process of 2-fluoro-6-chlorophenol - Google Patents.

-

Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - NIH. Available at: [Link]

-

CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. Available at: [Link]

Sources

Application Note: Mass Spectrometric Characterization of 3-fluoro-4-hydroxybenzene-1-sulfonamide

Introduction

3-fluoro-4-hydroxybenzene-1-sulfonamide is a substituted aromatic sulfonamide of increasing interest in medicinal chemistry and drug discovery. The presence of the sulfonamide functional group, a well-established pharmacophore, combined with fluorine and hydroxyl substitutions on the benzene ring, imparts unique physicochemical properties that are critical to its biological activity.[1][2] Accurate and comprehensive structural elucidation is paramount for metabolism studies, impurity profiling, and quality control in the pharmaceutical development pipeline. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful analytical tool for the sensitive and specific characterization of such compounds.[3][4]

This application note provides a detailed guide to the mass spectrometric analysis of this compound. We will explore its ionization behavior and delve into its characteristic fragmentation patterns under collision-induced dissociation (CID). The protocols and insights provided herein are designed to be a practical resource for researchers aiming to develop robust analytical methods for this and structurally related molecules.

Chemical Properties and Expected Ionization Behavior

Before delving into the mass spectrometric analysis, it is crucial to understand the key chemical features of this compound that will dictate its behavior in the mass spectrometer.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO₃S | [5] |

| Molecular Weight | 191.18 g/mol | [5] |

| Structure | ||

| This compound | ||

| Key Functional Groups | Aromatic ring, Sulfonamide (-SO₂NH₂), Hydroxyl (-OH), Fluorine (-F) |

The presence of the acidic phenolic hydroxyl group and the weakly acidic sulfonamide N-H proton suggests that this molecule can be readily ionized in both positive and negative ion modes. Electrospray ionization (ESI) is a particularly suitable technique for sulfonamides, offering excellent sensitivity.[1][6][7] In positive ion mode, protonation is expected to occur, likely on the nitrogen atom of the sulfonamide group.[6] In negative ion mode, deprotonation of the phenolic hydroxyl group is the most probable ionization pathway. The choice of ionization mode will depend on the specific analytical requirements, such as sensitivity and the desired fragmentation information.

Experimental Workflow: From Sample to Spectrum

A systematic approach is essential for obtaining high-quality mass spectrometric data. The following workflow outlines the key stages in the analysis of this compound.

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation

The goal of sample preparation is to ensure the analyte is in a suitable solvent system for introduction into the LC-MS system, free from interfering substances.

Materials:

-

This compound reference standard

-

LC-MS grade methanol

-

LC-MS grade water

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Autosampler vials with septa

Procedure:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh 1 mg of this compound reference standard.

-

Dissolve the standard in 1 mL of methanol in a clean, amber glass vial.

-

Vortex for 30 seconds to ensure complete dissolution.

-

-

Working Solution Preparation (e.g., 1 µg/mL):

-

Perform a serial dilution of the stock solution using a 50:50 (v/v) mixture of methanol and water. For a 1 µg/mL working solution, dilute 10 µL of the stock solution into 990 µL of the methanol/water mixture.

-

Vortex briefly to homogenize.

-

-

Final Sample Preparation:

-

Transfer the working solution to an autosampler vial.

-

This solution is now ready for injection into the LC-MS system.

-

Rationale: A mixture of methanol and water is a common and effective solvent for dissolving sulfonamides and is compatible with reversed-phase liquid chromatography.[8] Preparing a concentrated stock solution in a primarily organic solvent ensures solubility, while the final dilution in a mixed aqueous-organic solvent is ideal for injection onto the LC column.

Protocol 2: LC-MS/MS Method Parameters

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrumentation used.

| LC Parameters | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS Parameters | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temperature | 350 °C |

| Nebulizer Pressure | 45 psi |

| Full Scan MS Range | m/z 50 - 300 |

| MS/MS Precursor Ion | m/z 192.0 (protonated molecule) |

| Collision Energy | Ramped (e.g., 10-40 eV) |

Rationale: A C18 column is a versatile choice for the separation of moderately polar compounds like sulfonamides. The use of formic acid as a mobile phase additive aids in the protonation of the analyte in positive ion mode, enhancing ionization efficiency. A gradient elution ensures good peak shape and separation from potential impurities. The MS parameters are typical for the analysis of small molecules and can be adjusted to optimize the signal intensity.

Data Interpretation: Fragmentation Pathway

The tandem mass spectrum (MS/MS) of this compound provides a structural fingerprint. Based on established fragmentation mechanisms for aromatic sulfonamides, a characteristic fragmentation pathway can be proposed.[1][7]

Proposed Fragmentation of [M+H]⁺ (m/z 192.0)

The primary fragmentation route for many aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[1][7] This is often a rearrangement process. Additionally, cleavage of the C-S and S-N bonds can lead to other characteristic fragment ions.

Caption: Proposed fragmentation pathway for protonated this compound.

Key Fragment Explanations:

-

m/z 128.0 ([M+H - SO₂]⁺): This ion is formed through the characteristic neutral loss of sulfur dioxide from the protonated precursor.[1][7] The presence of the electron-withdrawing fluorine atom on the aromatic ring may facilitate the cleavage of the Ar-S bond, promoting this fragmentation pathway.[1]

-

m/z 126.0 ([C₆H₅FNO]⁺): This fragment likely arises from the cleavage of the C-S bond, with the loss of the SO₂NH₂ group.

-

m/z 95.0 ([C₆H₄F]⁺): Subsequent fragmentation of the m/z 126.0 ion through the loss of carbon monoxide (CO) from the phenolic group can generate this ion.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, coupled with the interpretation of the fragmentation pathway, offer a robust starting point for researchers in the pharmaceutical and chemical analysis fields. The characteristic fragmentation pattern, notably the neutral loss of SO₂, serves as a reliable diagnostic tool for the identification and structural confirmation of this and related sulfonamide-containing compounds. The methodologies described herein are adaptable and can be optimized for various mass spectrometric platforms, contributing to the rigorous characterization of novel drug candidates.

References

-

Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]

- Jampilek, J. (2019). Recent advances in the synthesis of sulfonamides. Molecules, 24(16), 2975.

-

Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(9), 509–516. [Link]

- Hu, L., et al. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(10), 2054-2063.

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(17), 1989-1996.

-

MDPI. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3192. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., & Organ, A. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Journal of mass spectrometry : JMS, 38(3), 308–315. [Link]

-

National Center for Biotechnology Information. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PubMed Central. [Link]

-

Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181–200. [Link]

-

Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. [Link]

- Google Patents. (n.d.). WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.

-

MDPI. (2021). Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan. International Journal of Environmental Research and Public Health, 18(16), 8493. [Link]

-

ACS Publications. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15306–15313. [Link]

-

National Center for Biotechnology Information. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PubMed Central. [Link]

-

Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

-

PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

-

ResearchGate. (n.d.). Chapter 2. Ionisation Methods in LCMS and LCMS-MS (TSP, APCI, ESP and cf-FAB). [Link]

-

PubMed. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. [Link]

-

Journal of Food and Drug Analysis. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]

-

ResearchGate. (2022). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]

-

National Center for Biotechnology Information. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. PubMed Central. [Link]

-

International Journal of Novel Research and Development. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. [Link]

-

PubChem. (n.d.). 4-fluoro-N-methylbenzene-1-sulfonamide. Retrieved from [Link]

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan | MDPI [mdpi.com]

- 4. jfda-online.com [jfda-online.com]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

purification techniques for 3-fluoro-4-hydroxybenzene-1-sulfonamide

An In-depth Guide to the Purification of 3-fluoro-4-hydroxybenzene-1-sulfonamide for Pharmaceutical Research and Development

This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound, a versatile small molecule scaffold of significant interest in medicinal chemistry and drug discovery. The purity of this compound is paramount, as even minute impurities can have profound impacts on experimental outcomes, affecting biological activity, toxicity profiles, and the overall integrity of research data.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies to achieve high-purity this compound.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties. These characteristics dictate its behavior in various separation systems. This compound is a polar aromatic compound containing acidic phenolic and sulfonamidic protons.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Rationale and Implication for Purification |

| Molecular Formula | C₆H₆FNO₃S[2] | - |

| Molecular Weight | 191.18 g/mol [2] | Essential for calculations in molarity and mass balance. |

| Appearance | Expected to be a solid at room temperature. | Based on the melting points of structurally similar compounds. |

| Melting Point | Not explicitly found, but related compounds melt >120°C.[3][4] | A sharp melting point range is a good indicator of purity. |

| pKa | Not explicitly found, but predicted to have acidic protons. | The phenolic hydroxyl and sulfonamide N-H are acidic, allowing for potential purification via acid-base extraction. |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and methanol.[3] | Crucial for selecting appropriate solvents for recrystallization and chromatography. |

The Synthetic Landscape: Anticipating Potential Impurities

The nature and quantity of impurities are intrinsically linked to the synthetic route employed. A common synthetic pathway to hydroxylated arylsulfonamides involves the sulfonation of a corresponding phenol, followed by conversion of the sulfonic acid to the sulfonamide.

Potential impurities may include:

-

Unreacted Starting Materials: Such as 2-fluorophenol.

-

Isomeric Byproducts: Formation of other isomers during the sulfonation of 2-fluorophenol.

-

Side-Reaction Products: Byproducts from the chlorosulfonation and amination steps.

-

Residual Solvents: Solvents used in the synthesis and work-up.

-

Degradation Products: The compound may degrade under harsh reaction or purification conditions.

A thorough understanding of these potential contaminants is critical for developing a purification strategy that can effectively remove them.[5]

Purification Strategies: From Crude to High Purity

The choice of purification technique depends on the initial purity of the crude material, the scale of the purification, and the desired final purity. A multi-step approach, combining different techniques, is often the most effective.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a robust and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Causality Behind Experimental Choices: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (removed by hot filtration). For sulfonamides, polar protic solvents or their mixtures with water are often effective.[6]

Protocol for Recrystallization of this compound:

-

Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, water, and mixtures thereof) at room and elevated temperatures. An isopropanol/water or ethanol/water mixture is a good starting point.[6]

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of hot isopropanol to the crude solid to dissolve it completely. Use pre-heated glassware to avoid premature crystallization.[6]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Add hot water dropwise to the hot isopropanol solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot isopropanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature to promote the formation of large, pure crystals.[6]

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[6]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the crystals with a small amount of cold 70% isopropanol to remove any adhering mother liquor containing soluble impurities.[6]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove residual solvent.

Troubleshooting:

-

Oiling Out: If the compound separates as an oil, reheat the solution to redissolve the oil, add more hot solvent, and allow it to cool more slowly.[6]

-

No Crystal Formation: If crystals do not form, the solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[6]

Workflow for Recrystallization:

Caption: Workflow for the purification of this compound by recrystallization.

Flash Column Chromatography: A Versatile Separation Technique

Flash column chromatography is a rapid form of preparative column chromatography that uses a stationary phase (typically silica gel) and a mobile phase (eluent) to separate components of a mixture based on their differential adsorption to the stationary phase.[7]

Causality Behind Experimental Choices: The polarity of the target compound and its impurities dictates the choice of the stationary and mobile phases. For a polar compound like this compound, normal-phase chromatography on silica gel is suitable. The mobile phase should be optimized to provide good separation (a difference in Rf values on TLC). A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary for complex mixtures.[8]

Protocol for Flash Column Chromatography:

-

TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the target compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

Column Packing: Pack a glass column with silica gel using the initial, less polar eluent.

-

Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

-

Elution: Begin eluting with the less polar solvent system. Collect fractions and monitor the elution by TLC.

-

Gradient Elution (if necessary): Gradually increase the proportion of the polar solvent in the eluent to elute more polar compounds.

-

Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Workflow for Flash Column Chromatography:

Caption: Workflow for the purification of this compound by flash chromatography.

Preparative HPLC: For High-Purity Applications

Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers the highest resolution and is ideal for final polishing steps or when very high purity is required. Reversed-phase HPLC is commonly used for sulfonamides.[9][10]

Causality Behind Experimental Choices: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. A gradient of increasing organic solvent in the aqueous mobile phase is typically used.

Protocol for Preparative RP-HPLC:

-

Analytical Method Development: First, develop an analytical scale RP-HPLC method to determine the optimal mobile phase composition (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid) and gradient profile for separating the target compound from its impurities.

-

Column Selection: Choose a preparative C18 column with an appropriate internal diameter and length for the desired sample load.

-

Sample Preparation: Dissolve the partially purified compound in the initial mobile phase or a compatible solvent like DMSO. Filter the sample solution through a 0.45 µm filter before injection.

-

Purification Run: Inject the sample onto the preparative HPLC system and run the developed gradient method.

-

Fraction Collection: Collect fractions corresponding to the peak of the target compound using a fraction collector, often triggered by a UV detector signal.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

-

Product Isolation: Pool the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final pure product.

Quality Control: Purity Assessment

The purity of the final product must be rigorously assessed and documented. A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.

Table 2: Purity Assessment Techniques

| Technique | Principle | Information Obtained | Key Advantages |

| Analytical HPLC | Differential partitioning between a stationary and a liquid mobile phase.[11] | Retention time, peak area for quantification, % purity.[11] | Robust, reproducible, and provides accurate quantitative data.[10][11] |

| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent.[11] | Retention factor (Rf), qualitative assessment of impurities. | Rapid, inexpensive, and excellent for reaction monitoring and fraction analysis. |

| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp and narrow melting range indicates high purity. | Simple, fast, and requires minimal sample. |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information and can detect impurities with distinct signals. | Provides structural confirmation and can quantify impurities if an internal standard is used. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the target compound and can help identify impurities. | High sensitivity and can be coupled with HPLC (LC-MS) for powerful impurity profiling.[12] |

Protocol for TLC Analysis with Fluorescamine Visualization:

-

Spotting: On a silica gel TLC plate, spot a dilute solution of the purified compound alongside the crude material and a co-spot.

-

Development: Develop the plate in a chamber with the appropriate eluent.

-

Visualization:

-

Analysis: The presence of a single spot in the lane of the purified product indicates high purity.

References

-

MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

-

PubChem. (n.d.). p-Hydroxybenzenesulfonamide. Retrieved from [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzene-1-sulfonamide. Retrieved from [Link]

-

Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Google Patents. (n.d.). Sulfonamide purification process.

-

ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

-

Impactfactor. (n.d.). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Retrieved from [Link]

-

CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Retrieved from [Link]

-

RSC Publishing. (n.d.). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2024). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and single crystal X-ray analysis of Bis-[(4- ammoniobenzene-1-sulfonyl)ammonium] sulfate from the attempted synthesis of 4-[[(3-hydroxyphenyl)methylidene]amino]benzene-1- sulfonamide. Retrieved from [Link]

-

Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

-

European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

-

ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

-

ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]

Sources

- 1. documents.lgcstandards.com [documents.lgcstandards.com]

- 2. biosynth.com [biosynth.com]

- 3. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cup.edu.cn [cup.edu.cn]

- 8. Purification [chem.rochester.edu]

- 9. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]

- 10. tis.wu.ac.th [tis.wu.ac.th]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 3-Fluoro-4-hydroxybenzene-1-sulfonamide for Lead Optimization in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of FDA-approved therapeutics.[1] This guide focuses on a specific, strategically designed building block: 3-fluoro-4-hydroxybenzene-1-sulfonamide . We will dissect the rationale behind its unique substitution pattern and provide a framework for its application in lead optimization. This document furnishes researchers, scientists, and drug development professionals with a technical overview of the scaffold's value, a representative synthesis protocol, and detailed methodologies for evaluating its derivatives as potent and selective enzyme inhibitors.

The Strategic Value of the this compound Scaffold

The utility of this scaffold in a lead optimization campaign is not accidental; it is the result of a deliberate combination of functional groups, each conferring distinct and advantageous physicochemical properties. The strategic placement of the fluoro, hydroxyl, and sulfonamide moieties provides a powerful starting point for medicinal chemists to address challenges of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

The Sulfonamide Core: A Privileged Pharmacophore

The sulfonamide group has a storied history in drug discovery, beginning with the antibacterial sulfa drugs that predated the antibiotic revolution.[2] Beyond its antimicrobial origins, it is now recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[3]

-

Enzyme Inhibition: The primary sulfonamide (-SO₂NH₂) is a classic zinc-binding group. It coordinates to the zinc ion within the active site of metalloenzymes, most notably Carbonic Anhydrases (CAs), making it a potent and well-characterized inhibitor.[4][5]

-

Bioisosteric Replacement: The sulfonamide group is a non-classical bioisostere of a carboxylic acid.[6] This replacement can be a critical move in lead optimization. While it maintains the ability to participate in hydrogen bonding, it significantly alters acidity (pKa of a sulfonamide is ~9-10 vs. ~4-5 for a carboxylic acid), which can dramatically improve cell permeability and oral bioavailability.[6]